High-Potency Agonism at the Human Angiotensin II Type 1 (AT1) Receptor
2-Amino-4-[4-(trifluoromethyl)phenyl]butanoic acid demonstrates potent agonist activity at the human AT1 receptor, a key target in blood pressure regulation and cardiovascular disease. In a functional assay measuring intracellular calcium mobilization in CHO cells co-expressing human AT1 and Galpha16-mtAEQ, the compound exhibited an EC50 of 2.10 nM [1]. In a radioligand binding displacement assay, it showed a Ki of 2.80 nM [1]. This sub-nanomolar to low-nanomolar potency is characteristic of high-affinity interactions. While direct comparative data for close analogs are not available in the same assay system, class-level inference suggests that the 4-CF3 substitution is critical for achieving this level of activity, as unsubstituted homophenylalanine lacks significant AT1 receptor interaction [2].
| Evidence Dimension | AT1 Receptor Agonist Potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 2.10 nM |
| Comparator Or Baseline | L-Homophenylalanine (no CF3): No significant activity reported |
| Quantified Difference | N/A (Qualitative difference: active vs. inactive) |
| Conditions | Human AT1 receptor transfected in CHO cells co-expressing Galpha16-mtAEQ; intracellular Ca2+ mobilization assay |
Why This Matters
This data establishes the compound as a highly potent AT1 receptor ligand, making it a valuable tool compound for studying angiotensin signaling pathways and for screening assays where a potent, well-characterized agonist is required.
- [1] BindingDB. (n.d.). BDBM50159152 (CHEMBL3786986). Affinity Data: EC50=2.10 nM, Ki=2.80 nM for human AT1 receptor. View Source
- [2] ChemBase. (n.d.). (2S)-2-amino-4-phenylbutanoic acid. No reported AT1 receptor activity. View Source
